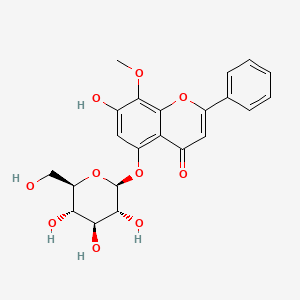
4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-hydroxy-8-methoxy-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-hydroxy-8-methoxy-2-phenyl- is a complex organic compound belonging to the benzopyran family This compound is characterized by its unique structure, which includes a benzopyran core with various functional groups attached, such as hydroxy, methoxy, and glucopyranosyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-hydroxy-8-methoxy-2-phenyl- typically involves multiple steps. One common method includes the following steps:
Formation of the Benzopyran Core: This step involves the cyclization of appropriate precursors to form the benzopyran ring.
Functional Group Introduction: Various functional groups, such as hydroxy, methoxy, and glucopyranosyloxy, are introduced through specific reactions like hydroxylation, methylation, and glycosylation.
Purification: The final product is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance production.
Análisis De Reacciones Químicas
Types of Reactions
4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-hydroxy-8-methoxy-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: Functional groups on the benzopyran ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-hydroxy-8-methoxy-2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research explores its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-hydroxy-8-methoxy-2-phenyl- involves its interaction with specific molecular targets and pathways. For example:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons.
Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without additional functional groups.
5-Hydroxy-7-methoxy-4H-1-benzopyran-4-one: A simpler derivative with fewer functional groups.
2-Phenyl-4H-1-benzopyran-4-one: Another derivative with a phenyl group attached.
Uniqueness
4H-1-Benzopyran-4-one, 5-(beta-D-glucopyranosyloxy)-7-hydroxy-8-methoxy-2-phenyl- is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its glucopyranosyloxy group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Propiedades
Número CAS |
80366-14-9 |
|---|---|
Fórmula molecular |
C22H22O10 |
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
7-hydroxy-8-methoxy-2-phenyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O10/c1-29-20-12(25)8-14(31-22-19(28)18(27)17(26)15(9-23)32-22)16-11(24)7-13(30-21(16)20)10-5-3-2-4-6-10/h2-8,15,17-19,22-23,25-28H,9H2,1H3/t15-,17-,18+,19-,22-/m1/s1 |
Clave InChI |
DIRSNBJJSCNRKL-DRASZATQSA-N |
SMILES isomérico |
COC1=C2C(=C(C=C1O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C=C(O2)C4=CC=CC=C4 |
SMILES canónico |
COC1=C2C(=C(C=C1O)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C=C(O2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


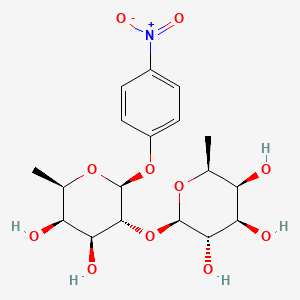
![N-Butyl-N-[2-(octylsulfanyl)ethyl]butan-1-amine](/img/structure/B14417248.png)
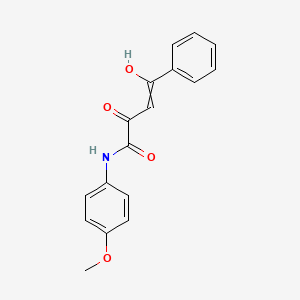
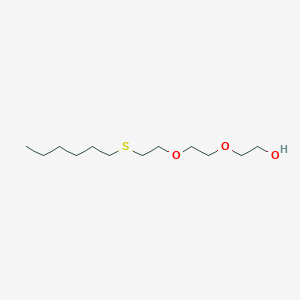
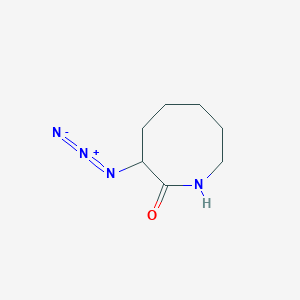
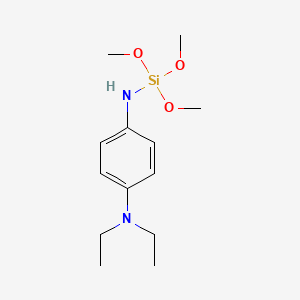
![2,6-Di-tert-butyl-4-[5-methyl-2-(methylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14417295.png)
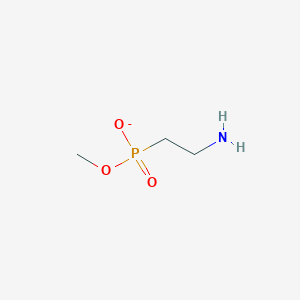
![4-[1-(2-Aminoanilino)ethylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14417309.png)
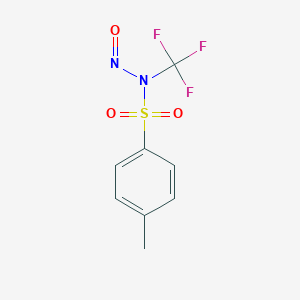
![{[4-(Dimethylamino)phenyl]methylidene}propanedial](/img/structure/B14417324.png)
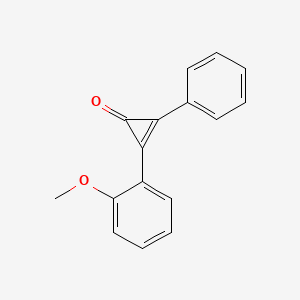
![2-amino-8-(4-amino-1-oxido-2H-quinolin-1-ium-1-yl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14417335.png)
stannane](/img/structure/B14417343.png)
